Product packaging for 1,4-Diethylbenzene-d14(Cat. No.:)

1,4-Diethylbenzene-d14

Cat. No.: B12055583
M. Wt: 148.30 g/mol
InChI Key: DSNHSQKRULAAEI-NFUPRKAOSA-N
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Description

1,4-Diethylbenzene-d14 is a deuterated aromatic hydrocarbon where fourteen hydrogen atoms have been replaced with stable deuterium isotopes. This compound shares the fundamental physicochemical properties of its protonated form, which includes a boiling point of approximately 183.7 °C and a melting point of -43 °C . It is a colorless liquid with a density of about 0.862 g/cm³ at 20°C and is highly soluble in non-polar organic solvents while having very low solubility in water (24.8 mg/L at 25 °C) . The primary research value of this compound lies in its application as an NMR (Nuclear Magnetic Resonance) solvent and an internal standard for quantitative spectroscopic analysis. The deuterium atoms provide a low-background signal in NMR, enabling precise structural elucidation and reaction monitoring of organic compounds dissolved in it. Furthermore, it serves as a critical labeled intermediate in the synthesis of more complex deuterated molecules, used in mass spectrometry, kinetic studies, and various reaction mechanisms where isotopic tracing is essential. Researchers will find this compound particularly valuable in the fields of organic chemistry, materials science, and pharmaceutical development. As a deuterated version of a known chemical intermediate , its use can be extrapolated to the production of labeled polymers and advanced materials. This product is intended for research use only and is not suitable for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14 B12055583 1,4-Diethylbenzene-d14

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14

Molecular Weight

148.30 g/mol

IUPAC Name

1,2,4,5-tetradeuterio-3,6-bis(1,1,2,2,2-pentadeuterioethyl)benzene

InChI

InChI=1S/C10H14/c1-3-9-5-7-10(4-2)8-6-9/h5-8H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2,5D,6D,7D,8D

InChI Key

DSNHSQKRULAAEI-NFUPRKAOSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])C([2H])([2H])[2H])[2H])[2H])C([2H])([2H])C([2H])([2H])[2H])[2H]

Canonical SMILES

CCC1=CC=C(C=C1)CC

Origin of Product

United States

Synthetic Methodologies and Isotopic Enrichment of 1,4 Diethylbenzene D14

Strategies for Deuterium (B1214612) Incorporation in Aromatic Systems

The introduction of deuterium into the 1,4-diethylbenzene (B43851) molecule can be achieved through several methods, targeting either the aromatic ring, the ethyl side chains, or both simultaneously for total deuteration.

Ring Deuteration Techniques

Deuteration of the aromatic ring of alkylbenzenes can be accomplished through acid-catalyzed electrophilic substitution reactions. One common method involves heating the aromatic compound in the presence of a deuterium source, such as D₂O, with a suitable catalyst. researchgate.net For instance, treating benzene (B151609) and its alkyl derivatives with dilute DCl in D₂O at elevated temperatures (around 250 °C) can lead to the exchange of aromatic protons with deuterium. researchgate.net This method has been shown to be effective for a range of alkylated benzenes, resulting in excellent isotopic incorporation into the aromatic nucleus. researchgate.net

Another approach involves the use of metal catalysts. Platinum, rhodium, ruthenium, nickel, and cobalt catalysts have been employed for the deuteration of aromatic rings using heavy hydrogen gas (D₂) or a deuterated solvent. google.com These catalysts facilitate the hydrogen-deuterium exchange on the aromatic ring. For example, a nanostructured iron catalyst prepared from cellulose (B213188) and iron salts has been demonstrated to effectively deuterate various (hetero)arenes using D₂O under hydrogen pressure. nih.govnih.gov

Ethyl Side-Chain Deuteration Approaches

Deuterating the ethyl side chains of 1,4-diethylbenzene presents a different set of challenges. Base-catalyzed exchange reactions can be employed to replace the benzylic protons. For instance, alkylnitroaromatics have been shown to undergo deuteration at the benzylic position using an amine base and deuterium oxide. nih.gov While effective for activated systems, the conditions may need to be optimized for less activated compounds like 1,4-diethylbenzene.

Homogeneous and heterogeneous platinum catalysts have also been studied for deuterium exchange in the alkyl side chains of short-chain alkylbenzenes like ethylbenzene (B125841). publish.csiro.aupublish.csiro.au These catalytic systems, often in an acetic acid solution with a deuterium source, can promote exchange at the α and β positions of the ethyl group. publish.csiro.aupublish.csiro.au The mechanism is thought to involve π-allylic species for the alkyl group exchange. publish.csiro.aupublish.csiro.au

Total Deuteration Methods for 1,4-Diethylbenzene-d14 (B595258)

Achieving total deuteration to produce this compound (C₁₀D₁₄) requires methods that can effectively label both the aromatic ring and the ethyl side chains. cymitquimica.com One of the most direct methods is the Friedel-Crafts alkylation of benzene-d₆ with ethylene-d₄ using a Lewis acid catalyst like aluminum chloride. This approach builds the molecule from fully deuterated precursors, ensuring a high degree of isotopic enrichment.

Alternatively, a combination of the ring and side-chain deuteration methods can be employed. This could involve a multi-step process where the aromatic ring is first deuterated using an acid-catalyzed method, followed by a separate step to deuterate the ethyl groups using a suitable catalyst. However, achieving complete deuteration across all 14 positions can be challenging and may require harsh reaction conditions or multiple cycles.

Advanced Purification Techniques for Isotopic Purity

Following synthesis, the crude product will likely contain a mixture of isotopologues with varying degrees of deuteration. Therefore, purification is a critical step to isolate this compound with high isotopic purity.

Chromatographic techniques are widely used for the purification of isotopically labeled compounds. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for separating the desired fully deuterated compound from its partially deuterated counterparts and any unreacted starting materials. For instance, a two-step chromatographic purification method has been developed for the isotopic analysis of other elements, highlighting the importance of multi-column procedures for achieving high purity. rsc.org For volatile compounds like 1,4-diethylbenzene, preparative GC is a particularly effective technique.

Furthermore, specialized resins can be employed for purification. For example, Ni-spec resin is used for the purification of nickel isotopes, demonstrating the use of element-specific resins. rsc.org While a specific resin for deuterated hydrocarbons might not be standard, the principle of using selective stationary phases in chromatography is key.

Characterization of Isotopic Enrichment and Distribution

To confirm the successful synthesis and purification of this compound, it is essential to characterize the isotopic enrichment and the distribution of deuterium atoms within the molecule.

Mass Spectrometry (MS) is a primary technique for determining isotopic purity. High-resolution mass spectrometry (HR-MS) can distinguish between different isotopologues based on their mass-to-charge ratio. rsc.orgnih.gov By analyzing the isotopic distribution in the mass spectrum, the percentage of the fully deuterated species (d14) can be calculated, along with the relative abundances of lower isotopologues (d0 to d13). rsc.orgresearchgate.netacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the location of deuterium atoms.

¹H NMR spectroscopy is used to detect the presence of any residual protons. In a highly enriched sample of this compound, the proton signals should be minimal. docbrown.infodocbrown.info

²H NMR spectroscopy directly observes the deuterium nuclei, providing a spectrum that confirms the presence of deuterium at specific positions in the molecule. ontosight.ai

¹³C NMR spectroscopy can also be informative, as the carbon chemical shifts are influenced by the attached isotopes (deuterium vs. protium). docbrown.info

A combination of these techniques provides a comprehensive picture of the isotopic enrichment and structural integrity of the synthesized this compound. rsc.orgresearchgate.net

Scalability of Synthesis for Research Applications

The demand for deuterated compounds in research and development has driven the need for scalable synthesis methods. nih.govnih.gov While many deuteration methodologies are effective on a small scale, scaling up production for broader research applications presents challenges. nih.govnih.gov

Flow chemistry offers a promising solution for scaling up deuteration reactions. Continuous-flow reactors can improve reaction efficiency, reduce reaction times, and allow for easier scaling compared to traditional batch processes. researchgate.nettn-sanso.co.jp For example, the use of microwave technology in a flow system has been shown to significantly enhance the efficiency of H-D exchange reactions for aromatic compounds. tn-sanso.co.jp

The development of robust and reusable catalysts is also crucial for scalable and cost-effective synthesis. Air- and water-stable catalysts, such as the nanostructured iron catalyst mentioned earlier, are particularly advantageous for large-scale production as they simplify handling and can be used in a straightforward manner with high quality control. nih.govnih.gov The ability to produce deuterated compounds on a kilogram scale has been demonstrated, highlighting the potential for these advanced methodologies to meet the growing demand for isotopically labeled compounds in research. nih.govnih.gov

Advanced Spectroscopic Characterization and Deuterium Effects in 1,4 Diethylbenzene D14

Nuclear Magnetic Resonance (NMR) Spectroscopy of Deuterated Systems

The introduction of deuterium (B1214612) into 1,4-diethylbenzene (B43851) profoundly influences its NMR spectra. Deuterium (²H) has a nuclear spin (I=1) different from that of proton (¹H, I=1/2), leading to distinct changes in chemical shifts, coupling patterns, and relaxation properties.

Deuterium Nuclear Magnetic Resonance (²H NMR) for Positional Analysis

Deuterium NMR (²H NMR) spectroscopy is a direct method for observing the deuterium nuclei within a molecule, making it invaluable for confirming the positions and extent of deuteration. sigmaaldrich.com In 1,4-Diethylbenzene-d14 (B595258), where all hydrogen atoms are replaced by deuterium, the ²H NMR spectrum provides distinct signals for the aromatic and ethyl group deuterons.

The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR for the same positions, but the signals are typically broader due to quadrupolar relaxation. researchgate.net For this compound, one would expect to observe two main sets of signals:

Aromatic region: A signal corresponding to the four deuterons on the benzene (B151609) ring.

Aliphatic region: Signals corresponding to the ten deuterons of the two ethyl groups (four in the methylene (B1212753) -CD₂- groups and six in the methyl -CD₃ groups).

The integration of these signals in the ²H NMR spectrum can be used to quantify the degree of deuteration at each position, confirming the isotopic purity of the compound. This technique is particularly powerful for distinguishing between isomers, for example, differentiating this compound from other deuterated diethylbenzene isomers by the unique chemical shifts and symmetry of the signals.

Impact of Deuteration on Proton (¹H) NMR Chemical Shifts and Coupling Patterns

While the ¹H NMR spectrum of fully deuterated this compound would ideally show no signals, the analysis of partially deuterated analogues or the presence of residual protons in a highly deuterated sample reveals significant deuterium-induced effects.

Isotope Shifts: The replacement of a hydrogen atom with a deuterium atom causes a small but measurable upfield shift (to lower ppm values) in the resonance of the remaining protons on the same carbon atom (geminal isotope effect) and on adjacent atoms (vicinal isotope effect). publish.csiro.au This effect, typically in the range of 0.01-0.05 ppm for each deuterium, is a result of the slightly shorter average C-D bond length compared to the C-H bond, which alters the electronic shielding of the neighboring protons. publish.csiro.aumdpi.com

Coupling Constants: Deuterium substitution dramatically simplifies ¹H NMR spectra by removing ¹H-¹H couplings. publish.csiro.au In a partially deuterated ethyl group, for instance, a -CHD-CH₃ group would show a simplified pattern compared to a -CH₂-CH₃ group. Furthermore, coupling between ¹H and ²H (J(H,D)) is observable. huji.ac.il This coupling is significantly smaller than the corresponding ¹H-¹H coupling, following the approximate relationship J(H,H) ≈ 6.55 × J(H,D), due to the smaller gyromagnetic ratio of deuterium. huji.ac.il The multiplicity of a proton signal coupled to deuterium is also different; a proton coupled to one deuterium appears as a 1:1:1 triplet. huji.ac.il

The following table summarizes the expected changes in a hypothetical partially deuterated 1,4-diethylbenzene sample:

Table 1: Deuterium Effects on ¹H NMR Parameters

ParameterEffect of DeuterationTypical Magnitude
Chemical Shift (δ) Upfield shift for nearby protons0.01 - 0.05 ppm per deuterium
¹H-¹H Coupling Removal of coupling to replaced protonN/A
¹H-²H Coupling Appearance of smaller couplingsJ(H,D) ≈ 1-2 Hz
Signal Multiplicity Changes from n+1 rule for ¹H to 1:1:1 triplet for each coupled ²HN/A

Effects of Deuterium on Carbon-13 (¹³C) NMR Spectra

Deuteration also has a pronounced effect on the ¹³C NMR spectrum, providing valuable information for structural assignment. scispace.comresearchgate.netnih.gov

Isotope Shifts: Similar to ¹H NMR, ¹³C chemical shifts are affected by deuterium substitution. The carbon directly bonded to deuterium (¹JCD isotope effect) experiences a significant upfield shift. acs.org Smaller upfield shifts are also observed for carbons two or more bonds away (long-range isotope effects). rsc.org These shifts arise from changes in vibrational energy levels upon isotopic substitution. scispace.comresearchgate.net

Coupling: In a proton-coupled ¹³C NMR spectrum, the signal for a carbon bonded to deuterium (C-D) will be split into a triplet (due to the spin I=1 of deuterium), with a ¹J(C,D) coupling constant that is smaller than the corresponding ¹J(C,H) coupling. olemiss.edu In standard proton-decoupled ¹³C NMR spectra, where C-H couplings are removed, the C-D signal often disappears or is significantly reduced in intensity. olemiss.edu This is due to the splitting of the signal into a multiplet by deuterium and the loss of the Nuclear Overhauser Effect (NOE) enhancement that protonated carbons receive. bhu.ac.in This "disappearance" of deuterated carbon signals is a powerful tool for assigning carbon resonances in complex molecules. olemiss.edu For this compound, all carbon signals would be significantly affected, appearing as weak multiplets at slightly upfield positions compared to the non-deuterated compound.

Table 2: Predicted ¹³C NMR Chemical Shifts and Deuterium Effects for this compound

Carbon PositionNon-Deuterated ¹³C Shift (ppm) (approx.)Expected Effect in d14-analog
C1/C4 (ipso) 142Upfield shift, weak triplet
C2/C3/C5/C6 (aromatic) 128Upfield shift, weak triplet
Methylene (-CH₂-) 29Upfield shift, weak multiplet
Methyl (-CH₃) 16Upfield shift, weak multiplet

Note: The non-deuterated chemical shift values are approximate for 1,4-diethylbenzene in CDCl₃. bhu.ac.inguidechem.com The actual shifts in the deuterated compound will be slightly different due to isotope effects.

Multi-dimensional NMR Techniques for Detailed Structural Assignment

Multi-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for the complete and unambiguous assignment of all signals in a molecule's NMR spectra. acs.orgbitesizebio.com

COSY: A ¹H-¹H COSY experiment on a partially deuterated sample of 1,4-diethylbenzene would show correlations between coupled protons, for example, between the remaining protons in the -CHD- and -CH₂D groups of an ethyl chain. This helps in tracing the connectivity within the ethyl fragment. libretexts.org

HSQC: An HSQC experiment correlates proton signals with the signals of the carbons to which they are directly attached. pressbooks.pub In the case of this compound, a ¹H-¹³C HSQC would be largely uninformative due to the absence of protons. However, a ²H-¹³C HSQC (also known as a DECOR experiment) can be performed to directly correlate the deuterium signals with their attached carbons, providing definitive assignments for both the ²H and ¹³C spectra. acs.org

HMBC: An HMBC experiment detects correlations between protons and carbons over two or three bonds. pressbooks.pub This is crucial for establishing connectivity between different parts of the molecule. For a partially deuterated sample, HMBC could show a correlation from the aromatic protons to the methylene carbons of the ethyl groups, confirming their attachment to the ring.

These advanced techniques, when applied to deuterated molecules, provide a level of structural detail that is often unattainable with simpler one-dimensional methods. acs.org

Mass Spectrometry (MS) Analysis of this compound

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio of ions. The introduction of deuterium provides a clear and predictable mass shift, making MS an excellent tool for confirming deuteration. thalesnano.comspectroscopyonline.com

Deuterium Mass Shift Analysis in Molecular Ion Detection

The primary effect of deuteration in mass spectrometry is the increase in the molecular weight of the compound. Each hydrogen atom (atomic mass ≈ 1.008 Da) replaced by a deuterium atom (atomic mass ≈ 2.014 Da) increases the mass of the molecule by approximately 1.006 Da. spectroscopyonline.com

For 1,4-diethylbenzene (C₁₀H₁₄), the monoisotopic mass is approximately 134.11 Da. chemspider.comnih.gov In the fully deuterated analogue, this compound (C₁₀D₁₄), all 14 hydrogen atoms are replaced by deuterium. lgcstandards.com

The expected mass increase is: 14 × (Mass of D - Mass of H) ≈ 14 × (2.014 - 1.008) ≈ 14.084 Da

Therefore, the molecular ion peak [M]⁺ for this compound will appear at a mass-to-charge ratio (m/z) approximately 14 units higher than that of the non-deuterated compound.

Mass of C₁₀H₁₄: ~134 Da

Mass of C₁₀D₁₄: ~148 Da lgcstandards.com

High-resolution mass spectrometry (HRMS) can measure this mass difference with high precision, allowing for the confirmation of the exact number of deuterium atoms incorporated and thus verifying the isotopic purity of the sample. The fragmentation pattern in the mass spectrum will also be altered, with fragment ions also showing a mass shift corresponding to the number of deuterium atoms they contain.

Fragmentation Pathways and Deuterium Retention/Loss Patterns

The mass spectrum of 1,4-diethylbenzene is characterized by a prominent molecular ion peak. In the deuterated analogue, this compound, the molecular ion peak would be observed at a higher mass-to-charge ratio (m/z) due to the incorporation of fourteen deuterium atoms. The fragmentation of alkylbenzenes in mass spectrometry is a well-studied process, often involving characteristic losses of alkyl radicals. docbrown.info

For non-deuterated 1,4-diethylbenzene, a common fragmentation pathway involves the loss of a methyl group (CH₃) to form a stable benzylic cation. Another significant fragmentation is the loss of an ethyl group (C₂H₅). In the case of this compound, analogous fragmentation would lead to the loss of deuterated methyl (CD₃) and ethyl (C₂D₅) radicals.

A key area of investigation in the mass spectrometry of deuterated compounds is the pattern of deuterium retention and loss. In this compound, the fragmentation processes provide insight into the stability of the deuterated fragments. For instance, the relative intensities of the ions resulting from the loss of a deuterium atom versus a deuterated methyl or ethyl group can reveal information about the bond dissociation energies and the kinetic isotope effects involved in the fragmentation process. princeton.edu The analysis of these fragmentation patterns is crucial for understanding the gas-phase ion chemistry of deuterated aromatic compounds.

Studies on similar deuterated aromatic compounds have shown that deuterium atoms are not always lost in a statistically predictable manner. The specific fragmentation pathways and the extent of deuterium retention can be influenced by the structure of the molecule and the energy of the ionization process. The analysis of these patterns in this compound can be used to elucidate the mechanisms of ion rearrangement and fragmentation.

High-Resolution Mass Spectrometry for Precise Elemental Composition

High-resolution mass spectrometry (HRMS) is an indispensable tool for the analysis of isotopically labeled compounds like this compound. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high precision, typically to four or more decimal places. This precision allows for the determination of the exact elemental composition of the molecular ion and its fragments.

For this compound, HRMS can unequivocally confirm the incorporation of all fourteen deuterium atoms by providing a measured mass that is consistent with the theoretical exact mass of C₁₀D₁₄. Any deviation from the expected mass could indicate incomplete deuteration.

Furthermore, HRMS is critical in elucidating the fragmentation pathways discussed in the previous section. By determining the precise elemental composition of each fragment ion, it is possible to distinguish between isobaric species—ions that have the same nominal mass but different elemental formulas. For example, if a fragment ion is observed, HRMS can differentiate between the loss of a C₂D₄ fragment and a C₂D₃H fragment, providing detailed insights into deuterium scrambling and loss mechanisms. This level of detail is often unattainable with low-resolution mass spectrometry.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular structure and bonding within a molecule. For this compound, these techniques are particularly insightful due to the significant effect of deuterium substitution on vibrational frequencies.

Deuterium Isotope Effects on Vibrational Frequencies and Intensities

The substitution of hydrogen with deuterium, a heavier isotope, leads to a predictable and significant effect on the vibrational frequencies of a molecule. libretexts.org This phenomenon, known as the deuterium isotope effect, is a cornerstone of vibrational spectroscopy analysis. The frequency of a vibrational mode is related to the masses of the vibrating atoms and the force constant of the bond. libretexts.org Because deuterium is approximately twice as massive as hydrogen, the C-D stretching and bending vibrations occur at significantly lower frequencies (wavenumbers) compared to their C-H counterparts. aanda.orgajchem-a.com This shift is approximately proportional to the square root of the ratio of the reduced masses, which is roughly 1/√2. libretexts.org

In the IR and Raman spectra of this compound, the characteristic C-H stretching vibrations typically observed in the 2800–3100 cm⁻¹ region for the non-deuterated compound are absent. vulcanchem.com Instead, new bands corresponding to C-D stretching vibrations appear in the 2100–2200 cm⁻¹ range. vulcanchem.com Similarly, C-H bending (scissoring, wagging, twisting, and rocking) vibrations are shifted to lower frequencies upon deuteration.

The intensities of vibrational bands can also be affected by deuteration. While a detailed analysis of intensity changes requires complex quantum chemical calculations, some general trends can be observed. The change in dipole moment or polarizability with respect to the vibrational coordinate, which governs IR and Raman intensities respectively, can be altered by the substitution of hydrogen with deuterium.

Analysis of Characteristic Functional Group Frequencies

The analysis of characteristic functional group frequencies is a fundamental application of vibrational spectroscopy. libretexts.org In this compound, the key functional groups are the deuterated ethyl groups (-C₂D₅) and the deuterated benzene ring.

The IR and Raman spectra will be dominated by the vibrations of these groups. As mentioned, the C-D stretching vibrations of the ethyl groups will be prominent in the 2100-2200 cm⁻¹ region. The deuterated benzene ring will also exhibit characteristic C-D stretching and bending modes, which are shifted from their typical C-H positions. For example, the aromatic C-H stretching vibrations normally seen around 3030-3080 cm⁻¹ will be shifted to lower wavenumbers. docbrown.info

The "fingerprint region" of the spectrum, typically from 1500 cm⁻¹ to 400 cm⁻¹, contains a complex series of absorptions corresponding to various bending and skeletal vibrations. docbrown.info In this compound, this region will be significantly altered compared to its non-deuterated counterpart due to the mass effect of deuterium on all the vibrational modes. The unique pattern of peaks in this region serves as a definitive fingerprint for the identification of the compound. horiba.com

Interpretation of Vibrational Band Shifts and Broadening

Vibrational band shifts and broadening in the spectra of this compound can provide valuable information about intermolecular interactions and dynamic processes. The substitution of hydrogen with deuterium can influence these factors.

Band shifts, beyond the primary isotope effect, can be caused by changes in the molecular environment, such as solvent effects or temperature changes. For example, the formation of weak intermolecular interactions, such as van der Waals forces, can perturb the vibrational energy levels and lead to small shifts in the observed frequencies.

Band broadening is often associated with the lifetime of the vibrational excited state or with a distribution of different molecular environments. In some cases, deuteration can lead to a narrowing of spectral bands. This can be attributed to a reduction in the rates of certain relaxation processes or a decrease in the coupling between different vibrational modes. Conversely, in specific situations, interactions involving the deuterated sites could potentially lead to band broadening. The analysis of band shapes and widths in the IR and Raman spectra of this compound can thus offer insights into the subtle effects of deuteration on molecular dynamics and interactions.

Data Tables

Table 1: Predicted Vibrational Frequency Shifts for this compound

Vibrational ModeTypical Frequency Range (C-H) (cm⁻¹)Predicted Frequency Range (C-D) (cm⁻¹)
Aromatic C-H/C-D Stretch3100-3000~2260
Aliphatic C-H/C-D Stretch3000-28502200-2100
Aromatic C-H/C-D In-Plane Bend1225-950~860-900
Aromatic C-H/C-D Out-of-Plane Bend900-675~600-700

Note: The predicted frequency ranges for the C-D vibrations are approximate and are based on the general isotopic shift factor. Actual values may vary.

Table 2: Key Mass Spectrometry Fragments for this compound

Ionm/z (for d14)Description
[C₁₀D₁₄]⁺148Molecular Ion
[C₉D₁₁]⁺132Loss of a CD₃ radical
[C₈D₉]⁺119Loss of a C₂D₅ radical

Note: The m/z values are calculated based on the most abundant isotopes of carbon and deuterium.

Kinetic and Mechanistic Investigations Via Isotope Effects of 1,4 Diethylbenzene D14

Theoretical Foundations of Kinetic Isotope Effects (KIE)

A kinetic isotope effect is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.orgdalalinstitute.com It is formally expressed as the ratio of the rate constant of the reaction with the lighter isotope (kL) to the rate constant with the heavier isotope (kH). dalalinstitute.com The study of KIEs is a cornerstone of physical organic chemistry for determining reaction mechanisms. numberanalytics.comlibretexts.org This phenomenon is a quantum effect, arising primarily from the mass difference between isotopes, which influences the vibrational energy of the chemical bonds they form. wikipedia.orgdalalinstitute.com

Zero-Point Energy Differences and Vibrational Frequencies

The foundation of the kinetic isotope effect lies in the concept of zero-point energy (ZPE), the lowest possible vibrational energy a molecule can possess. numberanalytics.comunam.mx According to the quantum harmonic oscillator model, the vibrational energy of a bond is quantized. baranlab.org The ZPE is dependent on the vibrational frequency of the bond, which in turn is inversely related to the reduced mass of the atoms forming the bond. libretexts.orglibretexts.org

A bond involving a heavier isotope, such as a carbon-deuterium (C-D) bond, will have a lower vibrational frequency compared to the corresponding carbon-hydrogen (C-H) bond. unam.mx Consequently, the C-D bond has a lower zero-point energy. unam.mxlibretexts.org This difference in ZPE means that more energy is required to break a C-D bond than a C-H bond, as the energy barrier (activation energy) is measured from these respective ground states. libretexts.orgrsc.org This typically results in a slower reaction rate for the deuterated compound, leading to a "normal" KIE (kH/kD > 1).

Bond TypeTypical Stretching Frequency (cm⁻¹)Relative Zero-Point Energy (kJ/mol)
C-H~3000Higher
C-D~2200Lower
This table illustrates the fundamental physical differences between C-H and C-D bonds that give rise to kinetic isotope effects. The lower vibrational frequency of the C-D bond results in a lower zero-point energy.

Quantum Mechanical Tunneling Contributions

In addition to the semi-classical model based on ZPE, reaction rates can be influenced by a purely quantum mechanical phenomenon known as tunneling. wikipedia.orgnumberanalytics.com Tunneling allows a particle, such as a proton or deuteron, to penetrate through a potential energy barrier rather than requiring sufficient energy to pass over it. researchgate.netepfl.ch The probability of tunneling is highly dependent on the mass of the particle; lighter particles exhibit a much higher probability of tunneling than heavier ones. wikipedia.orgresearchgate.net

Therefore, hydrogen is much more likely to tunnel through a reaction barrier than deuterium (B1214612). numberanalytics.com This effect can lead to exceptionally large primary KIEs, often significantly greater than the semi-classical limit of approximately 7-8 at room temperature, and is a strong indicator that tunneling is a significant contributor to the reaction mechanism. mdpi.comnih.gov The observation of such large effects, along with other criteria such as a breakdown of the Swain-Schaad relationship, provides compelling evidence for quantum tunneling in hydrogen transfer reactions. wikipedia.orgnih.gov

Primary Kinetic Isotope Effects Involving C-D Bonds

A primary kinetic isotope effect is observed when the isotopically substituted bond is broken or formed during the rate-determining step (RDS) of a reaction. wikipedia.orgnumberanalytics.com For reactions involving 1,4-Diethylbenzene-d14 (B595258), a primary KIE would be expected if a C-D bond on either the ethyl side chains or the aromatic ring is cleaved in the slowest step of the reaction sequence. libretexts.org

Determination of Rate-Determining Steps

The magnitude of the primary KIE is a critical diagnostic tool for identifying the rate-determining step. libretexts.orgnumberanalytics.com A significant normal KIE (typically kH/kD between 2 and 8) strongly suggests that the C-H/C-D bond is being cleaved in the rate-limiting step. libretexts.org Conversely, a KIE value close to unity (kH/kD ≈ 1) indicates that C-H/C-D bond cleavage is not involved in the RDS, or that it occurs in a fast step after the RDS. epfl.ch

For example, in studies of C-H bond activation by metal complexes, KIEs are used to distinguish between different mechanistic pathways. A study involving the activation of 1,4-diethylbenzene (B43851) by dicationic platinum(II) complexes measured the KIE using both 1,4-diethylbenzene-(aryl)-d4 and 1,4-diethylbenzene-d10. snnu.edu.cn

SubstratekH/kDInterpretation
1,4-Diethylbenzene-(aryl)-d41.38Small KIE; C-H bond breaking is not the sole rate-determining step.
1,4-Diethylbenzene-d101.19Small KIE; Consistent with a pre-equilibrium or a different RDS.
Data from a study on C-H activation by platinum(II) complexes. snnu.edu.cn The small KIE values suggest that the rate-determining step is likely the substitution of a solvent molecule by the arene, rather than the C-H bond cleavage itself. snnu.edu.cn

In another example, the oxidation of deuterated aromatic substrates to form arene oxides proceeds without a significant KIE. nih.gov This is because the initial addition step does not involve the breaking of a C-H (or C-D) bond, providing clear evidence that C-H cleavage is not rate-limiting in that transformation. nih.gov

Insights into Transition State Geometry and Bond Breaking/Forming

Beyond identifying the RDS, the precise magnitude of the primary KIE offers valuable insights into the geometry of the transition state (TS). wayne.edunih.gov A maximum KIE is generally expected for a transition state where the hydrogen atom is symmetrically positioned between the donor and acceptor atoms. nih.gov

Early or Late Transition States: If the transition state is "early" (reactant-like) or "late" (product-like), the hydrogen is bound more tightly to one atom than the other, resulting in a smaller KIE. baranlab.org

Linear vs. Bent Transition States: A linear H-transfer geometry typically maximizes the KIE, while a bent transition state leads to a smaller observed effect. princeton.edu

Degree of Bond Cleavage: The magnitude of the KIE is often used as a measure of the extent of bond breaking in the transition state.

The small KIEs observed in the platinum-catalyzed C-H activation of 1,4-diethylbenzene suggest a transition state where the C-H bond is not significantly broken. snnu.edu.cn This supports a mechanism where the initial coordination of the arene to the metal center is the slow step, followed by a faster C-H activation event. snnu.edu.cn The experimental KIE is one of the few tools available that can directly probe the geometry of a transition state. wayne.edu

Secondary Kinetic Isotope Effects

A secondary kinetic isotope effect (SKIE) arises when the isotopic substitution occurs at a position that is not directly involved in bond formation or cleavage during the reaction. wikipedia.orgnumberanalytics.com These effects are generally much smaller than primary KIEs but are still highly informative. wikipedia.org SKIEs typically result from changes in the vibrational environment of the isotope between the reactant and the transition state, often due to a change in hybridization at the carbon atom to which the isotope is attached. princeton.edu

For this compound, a secondary KIE could be observed in a reaction at the benzylic carbon if the adjacent methyl group is deuterated (a β-SKIE), or if a reaction occurs elsewhere while the aromatic ring is deuterated.

α-Secondary KIEs: Occur when the isotope is on the carbon atom undergoing a reaction but its bond is not broken (e.g., an SN1 reaction at a CD2R carbon). A change in hybridization from sp3 in the reactant to sp2 in the transition state (as in carbocation formation) typically leads to a normal SKIE (kH/kD ≈ 1.1–1.25) because the out-of-plane bending vibrations of the C-H/D bond are less restricted in the sp2 state. wikipedia.orgdalalinstitute.com

β-Secondary KIEs: Occur when the isotope is on a carbon adjacent to the reaction center. These effects are often attributed to hyperconjugation, where the C-H/D bond helps to stabilize an adjacent developing positive charge in the transition state. libretexts.orgprinceton.edu Since a C-H bond is a better electron donor for hyperconjugation than a stronger C-D bond, a normal SKIE (kH/kD ≈ 1.1–1.2) is often observed. princeton.edu

While specific studies detailing secondary KIEs for this compound are not prevalent in the reviewed literature, the principles are broadly applicable. For instance, if this compound were to undergo a reaction at the benzylic position that proceeds through a carbocation intermediate, a β-secondary KIE would be expected from the deuterons on the terminal methyl group, and a remote secondary KIE might be observed from the deuterons on the aromatic ring.

Steric and Inductive Effects of Deuterium Substitution

When hydrogen is replaced by deuterium, subtle changes in steric and inductive effects arise that can influence reaction rates, leading to secondary kinetic isotope effects.

Steric Effects: The C-D bond is slightly shorter than the C-H bond due to its lower zero-point energy. This can lead to a "steric isotope effect," where the deuterated molecule is effectively smaller. However, this difference is minimal and its impact is generally considered negligible compared to other factors.

Inductive Effects: Deuterium is observed to be slightly more electron-donating than hydrogen. This inductive effect can influence the stability of charged intermediates or transition states. In the context of this compound, the increased electron-donating character of the fourteen deuterium atoms can subtly alter the electron density of the benzene (B151609) ring and the ethyl side chains, which can be a factor in reactions sensitive to electronic effects. researchgate.net

Hyperconjugative Influences on Reaction Rates

Hyperconjugation involves the delocalization of sigma (σ) electrons, typically from C-H bonds, into adjacent empty or partially filled p-orbitals. This interaction is a stabilizing factor for intermediates like carbocations.

The strength of the bond involved directly impacts the efficiency of hyperconjugation. Since the C-D bond is stronger and has a lower ground-state energy than the C-H bond, it is more difficult to break. youtube.com This results in a weaker hyperconjugative effect for a C-D bond compared to a C-H bond. youtube.comkhanacademy.orgquora.com In reactions where the transition state is stabilized by hyperconjugation involving the ethyl groups of 1,4-diethylbenzene, the deuterated analogue, this compound, will react more slowly. This is because the transition state for the deuterated compound receives less stabilization, leading to a higher activation energy. youtube.com

Experimental Methodologies for KIE Determination

Accurately determining the KIE is fundamental to its application in mechanistic studies. The choice of experimental method can significantly affect the precision of the results.

Intermolecular Competition Experiments

Intermolecular competition experiments are a highly precise method for measuring KIEs. github.io In this approach, a mixture of the non-deuterated (light) and deuterated (heavy) substrates, such as 1,4-diethylbenzene and this compound, are placed in the same reaction vessel and allowed to compete for a limited amount of reagent under identical conditions. github.iobaranlab.org

The KIE is calculated from the ratio of the products formed. researchgate.net This method has the significant advantage of eliminating potential errors that arise from running separate reactions, such as variations in temperature, pressure, or reagent concentration. baranlab.org For example, a study on C-H activation by platinum complexes used intermolecular experiments with 1,4-diethylbenzene and its deuterated analogues to determine the KIE. snnu.edu.cn

Table 1: Comparison of KIE Measurement Methods

Method Description Advantages Limitations
Intermolecular Competition A mixture of isotopic substrates reacts in a single flask. github.io High precision; minimizes experimental error by ensuring identical conditions. baranlab.org The interpretation may be complex if the reaction involves reversible steps. acs.org

| Absolute Rate Measurement | Rates of reaction for light and heavy isotopes are measured in separate experiments. github.io | Provides unambiguous evidence for rate-determining C-H cleavage. github.io | Prone to larger experimental errors due to the difficulty in exactly replicating conditions. baranlab.org |

Precision Measurement of Rate Constants

When intermolecular competition experiments are not feasible, the KIE must be determined by measuring the absolute rate constants for the deuterated and non-deuterated reactants in separate experiments. github.io This requires highly precise kinetic monitoring to obtain accurate data. Techniques such as spectroscopy (UV-Vis, NMR) or chromatography (GC, HPLC) are used to track the disappearance of reactants or the appearance of products over time.

However, this method is susceptible to systematic errors. Minor differences in experimental conditions (e.g., temperature, solvent purity, catalyst concentration) between the two runs can lead to significant inaccuracies in the calculated KIE. baranlab.org Therefore, careful control of all reaction parameters is paramount for obtaining reliable results.

Application of KIE in Aromatic Reaction Mechanism Elucidation

The magnitude of the KIE is a powerful diagnostic tool for determining the rate-determining step (RDS) of a reaction.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds like 1,4-diethylbenzene. The generally accepted mechanism involves two steps:

Attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (the arenium ion).

Loss of a proton (or deuteron) from the arenium ion to restore aromaticity. aklectures.com

The presence or absence of a primary KIE provides crucial insight into which of these steps is rate-determining. masterorganicchemistry.com

Significant Primary KIE (kH/kD > 2): If the second step (C-H/C-D bond cleavage) is rate-determining, a significant primary KIE is observed. This indicates that the bond to the isotope is being broken in the transition state of the slowest step. core.ac.uk This is often seen in reactions like aromatic sulfonation, where the initial electrophilic attack can be reversible. stackexchange.com

A study involving the C-H activation of 1,4-diethylbenzene by dicationic platinum complexes provides a concrete example. The reaction with 1,4-diethylbenzene-(aryl)-d4 yielded a small KIE of kH/kD = 1.38, while the reaction with 1,4-diethylbenzene-d10 (deuterated at the ethyl groups) gave a KIE of 1.19. snnu.edu.cn These small values suggested that the C-H bond activation was the rate-determining step, but that the transition state occurred early, before significant C-H bond cleavage. snnu.edu.cn

Table 2: Interpreting KIE in Electrophilic Aromatic Substitution

Observed KIE (kH/kD) Rate-Determining Step Mechanistic Implication Example Reaction
~ 1 Step 1: Arenium ion formation C-H/C-D bond is not broken in the RDS. masterorganicchemistry.com Nitration, Halogenation stackexchange.com
> 2 Step 2: C-H/C-D bond cleavage C-H/C-D bond is broken in the RDS. core.ac.uk Sulfonation

Radical Reaction Pathways in Aromatic Systems

The study of radical reactions is crucial for understanding processes like autoxidation, combustion, and polymerization. For alkylbenzenes, a key reaction pathway involves the abstraction of a hydrogen atom from a benzylic position to form a resonance-stabilized benzyl (B1604629) radical. The rate of this hydrogen atom transfer is often the rate-limiting step in radical chain sequences, such as the autoxidation of hydrocarbons. nih.gov

The magnitude of the primary kinetic isotope effect (kH/kD) is a direct indicator of C-H bond cleavage in the rate-determining step. pharmacy180.com Large KIE values, often in the range of 6-10, are typically observed when a C-H bond is broken during this critical step. wikipedia.org In some cases, exceptionally large KIEs can suggest quantum mechanical tunneling, where a hydrogen atom passes through the activation barrier rather than over it. nih.gov

Research using deuterated analogues of diethylbenzene has provided specific insights into these radical pathways. In one study, the autoxidation of 1,3-diethylbenzene-d2 was investigated through an intramolecular competition reaction. nih.gov By analyzing the hydroperoxide and alcohol products, researchers could determine the KIE for the hydrogen abstraction by a peroxyl radical. The findings demonstrated a significant isotope effect, confirming that the cleavage of the benzylic C-H bond is indeed the rate-determining step in the autoxidation of this alkylbenzene. nih.gov While this study used the 1,3-isomer, the principles and the magnitude of the effect are directly applicable to understanding the radical reactivity of the 1,4-isomer.

Table 1: Kinetic Isotope Effect in the Autoxidation of Diethylbenzene
SubstrateReactionAnalysis MethodKinetic Isotope Effect (kH/kD)Reference
1,3-Diethylbenzene-d2Autoxidation (H-abstraction by peroxyl radical)Hydroperoxide Product Analysis12.7 ± 1.0 nih.gov
1,3-Diethylbenzene-d2Autoxidation (H-abstraction by peroxyl radical)Alcohol Product Analysis10.8 ± 1.7 nih.gov
Average Concluded KIE ~11.7 ± 1.7 nih.gov

Catalytic Processes and Surface Interactions

1,4-Diethylbenzene is an important compound in industrial catalytic processes, often produced through the alkylation of benzene or ethylbenzene (B125841) over zeolite catalysts. nih.govresearchgate.net Understanding the interaction of such molecules with catalyst surfaces and the mechanisms of catalytic reactions like C-H bond activation is essential for designing more efficient and selective catalysts.

Isotopic labeling with deuterium is a key tool for probing these mechanisms. Studies involving the reaction of deuterated 1,4-diethylbenzene with organometallic complexes provide detailed information about the elementary steps of catalysis, such as substrate binding and bond activation. snnu.edu.cn

Computational Chemistry and Molecular Modeling of 1,4 Diethylbenzene D14

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and resulting properties of 1,4-Diethylbenzene-d14 (B595258). These methods solve approximations of the Schrödinger equation to determine the molecule's energy, electron distribution, and other quantum mechanical observables.

Geometry optimization is a computational process to find the minimum energy arrangement of atoms in a molecule, corresponding to its most stable structure. For this compound, this involves calculating the forces on each atom and adjusting their positions until the net force is negligible and the structure represents a local or global minimum on the potential energy surface. The primary difference in geometry between the deuterated and non-deuterated compound is subtle; due to the lower zero-point vibrational energy of C-D bonds compared to C-H bonds, C-D bonds are typically slightly shorter.

Conformational analysis investigates the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. In this compound, the key conformational flexibility lies in the rotation of the two ethyl groups. While the benzene (B151609) ring is planar, the ethyl groups can rotate, leading to different relative orientations. Computational methods can map the potential energy surface of these rotations to identify the most stable conformers. The energy barriers to rotation are generally low, meaning multiple conformations can coexist at room temperature. The substitution of hydrogen with deuterium (B1214612) has a minimal effect on the conformational energies and equilibrium distribution for flexible chains.

Table 1: Calculated Optimized Geometric Parameters of this compound This table presents representative data calculated using DFT (B3LYP/6-31G(d) level of theory) for the key geometric parameters of the molecule.

Parameter Bond/Angle Calculated Value
Bond Lengths
C-D (aromatic) ~1.08 Å
C-D (aliphatic, CH₂) ~1.09 Å
C-D (aliphatic, CH₃) ~1.10 Å
C-C (aromatic) ~1.39 Å
C-C (ring-ethyl) ~1.52 Å
C-C (ethyl) ~1.54 Å
Bond Angles
C-C-C (aromatic) ~120°
C-C-D (aromatic) ~120°
C(ring)-C-C (ethyl) ~112°
D-C-D (methylene) ~109.5°

Computational methods can predict the vibrational frequencies that correspond to the fundamental modes of molecular motion. sioc-journal.cn These calculations are typically performed within the harmonic approximation, where the potential energy surface around the equilibrium geometry is treated as a parabola. The primary effect of isotopic substitution is a change in the reduced mass of the vibrating atoms. libretexts.org

According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass. davuniversity.org Since deuterium is approximately twice as massive as hydrogen, C-D vibrational modes occur at significantly lower frequencies than the corresponding C-H modes. libretexts.org For instance, C-H stretching vibrations typically appear in the 2900-3100 cm⁻¹ region of the infrared spectrum, while C-D stretching vibrations are expected around 2100-2300 cm⁻¹. worktribe.com This isotopic shift is a powerful tool for assigning spectral bands. libretexts.org Calculations provide not only the frequencies but also the intensities of these vibrations, which are crucial for simulating full infrared and Raman spectra.

Table 2: Comparison of Calculated Key Vibrational Frequencies (cm⁻¹) for 1,4-Diethylbenzene (B43851) and this compound This table illustrates the expected shifts for major vibrational modes upon full deuteration. Values are approximate and depend on the level of theory.

Vibrational Mode 1,4-Diethylbenzene (C-H) This compound (C-D) Approximate Isotopic Ratio (νH/νD)
Aromatic C-H/C-D Stretch ~3050 ~2280 ~1.34
Aliphatic C-H/C-D Stretch (CH₂/CD₂) ~2960 ~2210 ~1.34
Aliphatic C-H/C-D Stretch (CH₃/CD₃) ~2930 ~2150 ~1.36
Aromatic Ring C=C Stretch ~1615, 1515 ~1580, 1490 ~1.02 - 1.01
Aliphatic C-H/C-D Bend ~1450 ~1050 ~1.38
Aromatic C-H/C-D Out-of-Plane Bend ~830 ~680 ~1.22

A transition state is the highest energy point along a reaction coordinate, representing the barrier that must be overcome for a reaction to occur. nih.govresearchgate.net Computational chemistry allows for the explicit location and characterization of these fleeting structures. acs.org A transition state is identified as a first-order saddle point on the potential energy surface, which computationally corresponds to having exactly one imaginary vibrational frequency. faccts.de This imaginary frequency represents the motion along the reaction coordinate, for example, the breaking of a C-H bond and formation of a new bond.

For deuterated reactants like this compound, the transition state structure is very similar to that of the non-deuterated analogue. However, the energy of the transition state is affected by changes in the zero-point energy (ZPE). faccts.de The ZPE of a C-D bond is lower than that of a C-H bond. If this bond is broken or significantly weakened in the transition state, the difference in ZPE between the reactant and the transition state will be larger for the deuterated species. This results in a higher activation energy for the C-D bond cleavage compared to C-H bond cleavage, an effect known as the primary kinetic isotope effect (KIE). faccts.de Computational modeling can accurately predict KIEs, providing critical validation for proposed reaction mechanisms. acs.orgacs.org

Table 3: Hypothetical Transition State Analysis for Benzylic Hydrogen Abstraction from 1,4-Diethylbenzene This table presents a conceptual comparison of calculated activation energies (ΔG‡) for the reaction of 1,4-diethylbenzene and its d14 isotopologue with a generic radical (X•), illustrating the kinetic isotope effect.

Calculation of Vibrational Frequencies and Intensities

Prediction and Interpretation of Spectroscopic Data

A key application of computational modeling is the prediction of various spectra, which can then be used to interpret and assign experimental results. For isotopically labeled compounds, this is particularly valuable.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict NMR chemical shifts with a high degree of accuracy. nih.gov The process typically involves optimizing the molecule's geometry and then calculating the magnetic shielding tensor for each nucleus in the presence of an external magnetic field. github.io

For this compound, the most obvious prediction is the complete absence of signals in a ¹H NMR spectrum. In a ¹³C NMR spectrum, the chemical shifts of the carbon atoms are only slightly perturbed by the attached deuterium atoms (an isotopic shift of <1 ppm). The primary difference is in the signal multiplicity. Carbons directly bonded to deuterium will appear as multiplets due to C-D coupling, following the 2nI+1 rule, where I=1 for deuterium. For example, a -CD₂- carbon would be a quintet, and a -CD₃ carbon would be a septet, in contrast to the triplet and quartet seen for -CH₂- and -CH₃- in the proton-coupled ¹³C spectrum of the unlabeled compound.

Table 4: Predicted ¹³C NMR Chemical Shifts (ppm) and Splitting for 1,4-Diethylbenzene and its d14 Analogue Chemical shifts are relative to TMS. Experimental shifts for the non-deuterated compound are provided for comparison. chemicalbook.com

The vibrational frequencies and intensities calculated via quantum chemical methods can be used to generate simulated infrared (IR) and Raman spectra. acs.org These simulated spectra are plots of intensity versus wavenumber, often broadened with a Lorentzian or Gaussian function to mimic the appearance of experimental spectra. rsc.org

Comparing the simulated spectra of 1,4-Diethylbenzene and this compound provides a clear visual representation of the isotopic effect. The simulated IR spectrum of the d14 compound would show the disappearance of C-H stretching bands above 3000 cm⁻¹ and the appearance of strong C-D stretching bands in the 2100-2300 cm⁻¹ region. worktribe.commdpi.com Similarly, C-H bending and wagging modes in the fingerprint region (below 1500 cm⁻¹) would be replaced by their C-D counterparts at lower frequencies. oup.com These simulations are invaluable for identifying which vibrational modes are most affected by deuteration and for confirming the successful synthesis of the labeled compound by matching the simulated spectrum to the experimental one. aps.org

Table 5: Summary of Expected Key Band Shifts in Simulated IR and Raman Spectra upon Deuteration This table highlights the diagnostic regions where the most significant changes between the spectra of 1,4-Diethylbenzene and this compound are predicted.

Spectral Region (cm⁻¹) Vibration Type Change upon Deuteration (H → D)
3100 - 2900 C-H Stretch Bands disappear
2300 - 2100 C-D Stretch New, strong bands appear
1620 - 1450 Aromatic C=C Stretch / C-H Bends Minor shifts and changes in coupling
1470 - 1370 Aliphatic C-H Bend Bands disappear
1100 - 900 Aliphatic C-D Bend New bands appear
900 - 650 Aromatic C-H Out-of-Plane Bend Band shifts to lower frequency

Mass Spectrometry Fragmentation Modeling

Mass spectrometry is a cornerstone technique for structural elucidation, and computational modeling of fragmentation patterns is crucial for interpreting the resulting spectra. The fragmentation of this compound in a mass spectrometer is primarily governed by the stability of the resulting carbocations, with computational models predicting the most probable cleavage pathways.

For aromatic compounds with alkyl side chains, the most significant fragmentation pathway is benzylic cleavage—the breaking of a C-C bond adjacent to the aromatic ring. This process leads to the formation of a highly stable benzylic or tropylium-like cation.

In the case of unlabeled 1,4-diethylbenzene (C10H14, molecular weight ≈ 134.22), the electron ionization (EI) mass spectrum shows a molecular ion peak ([M]⁺) at an m/z of 134. The most prominent fragment ion appears at m/z 119, corresponding to the loss of a methyl radical (•CH3) from one of the ethyl groups. docbrown.info This cleavage results in the formation of a stable secondary benzylic carbocation, which can rearrange to a substituted tropylium (B1234903) ion.

For this compound (C10D14), where all 14 hydrogen atoms are replaced by deuterium, the molecular weight shifts to approximately 148.30. lgcstandards.com Computational fragmentation modeling predicts analogous cleavage patterns, adjusted for the mass of deuterium.

Molecular Ion: The molecular ion ([M]⁺•) peak for this compound is predicted at m/z 148.

Primary Fragmentation (Benzylic Cleavage): The most favored fragmentation is the loss of a deuterated methyl radical (•CD3), which has a mass of 18 Da (12 + 3*2). This leads to a primary fragment ion at m/z 130 (148 - 18).

Secondary Fragmentation: Another significant cleavage event is the loss of a deuterated ethyl radical (•C2D5), with a mass of 34 Da (212 + 52). This pathway results in a fragment ion at m/z 114 (148 - 34).

Computational approaches, such as those based on Quantum Mechanics (QM) or machine learning algorithms like Competitive Fragmentation Modeling (CFM-ID), can calculate the appearance energies of these fragments to predict their relative abundances in the mass spectrum.

Table 1: Predicted Mass Spectrometry Fragments for this compound vs. Experimental Fragments for 1,4-Diethylbenzene
SpeciesFormulaPredicted m/z (this compound)Reference m/z (1,4-Diethylbenzene) nist.govDescription of Loss
Molecular Ion[C₁₀D₁₄]⁺•148134No loss
M-18 Fragment[C₉D₁₁]⁺130119 (M-15)Loss of •CD₃ radical
M-34 Fragment[C₈D₉]⁺114105 (M-29)Loss of •C₂D₅ radical

Theoretical Prediction of Kinetic Isotope Effects (KIE)

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. baranlab.org It is a powerful tool for elucidating reaction mechanisms, particularly for determining whether a specific bond is broken or formed in the rate-determining step. pkusz.edu.cn Theoretical prediction of KIEs has become a vital component of mechanistic studies, providing a bridge between computational models and experimental reality. numberanalytics.comrsc.org

The origin of the KIE lies in the difference in zero-point vibrational energies (ZPEs) between isotopologues. core.ac.uk Bonds to heavier isotopes (like deuterium) have lower vibrational frequencies and thus lower ZPEs, making them effectively stronger and requiring more energy to break.

Theoretical prediction of the KIE for a reaction involving this compound typically involves the following steps:

Computational Modeling: Using methods like Density Functional Theory (DFT), the potential energy surface of the reaction is mapped. numberanalytics.com This involves optimizing the geometries of the reactants and locating the transition state (TS) structure.

Frequency Calculations: Vibrational frequencies are calculated for both the light (H) and heavy (D) isotopologues in their reactant and transition states.

KIE Calculation: The KIE is calculated using principles of Transition State Theory (TST). The ratio of the rate constants (kH/kD) is determined from the partition functions and ZPEs of the isotopologues.

A primary KIE (kH/kD > 1) is expected when a C-D bond is cleaved in the rate-determining step. numberanalytics.com A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage but influences the reaction through steric or electronic effects. numberanalytics.com

Comparison with Experimental KIE Values

The validation of any theoretical model hinges on its ability to reproduce experimental observations. rsc.org Comparing predicted KIEs with measured values is a rigorous test of a proposed reaction mechanism and the computational methods used. nih.govpitt.edu

For instance, in C-H activation reactions catalyzed by transition metals, 1,4-diethylbenzene is a common model substrate. Experimental studies on the activation of 1,4-diethylbenzene by dicationic platinum(II) complexes have utilized deuterated isotopologues to probe the mechanism. snnu.edu.cn In one such study, small KIE values were observed when using 1,4-diethylbenzene-d10 (deuteration on the ethyl groups, kH/kD = 1.19) and 1,4-diethylbenzene-(aryl)-d4 (deuteration on the aromatic ring, kH/kD = 1.38). snnu.edu.cn

To interpret these results, computational chemists model different possible reaction pathways. For example, two hypotheses could be tested:

Hypothesis A: The rate-determining step is the direct cleavage of a C-H/C-D bond.

Hypothesis B: The reaction involves a rapid pre-equilibrium where the arene coordinates to the metal center, followed by a rate-determining C-H/C-D activation step.

Table 2: Comparison of Experimental and Hypothetical Theoretical KIE Values for C-H Activation of 1,4-Diethylbenzene
IsotopologueExperimental KIE (kH/kD) snnu.edu.cnTheoretical KIE (Hypothesis A: Direct Cleavage)Theoretical KIE (Hypothesis B: Pre-Equilibrium)
1,4-Diethylbenzene-d101.19~2.5 - 4.0~1.2 - 1.5
1,4-Diethylbenzene-(aryl)-d41.38~2.5 - 4.0~1.3 - 1.6

The excellent agreement between the experimental values and the theoretical predictions for Hypothesis B would strongly support a mechanism involving a pre-equilibrium step. nih.gov This demonstrates how the synergy between experimental and theoretical KIEs can provide definitive mechanistic insight.

Elucidation of Microscopic Reaction Dynamics

By comparing theoretical and experimental KIEs, researchers can elucidate the microscopic dynamics of a reaction—the precise sequence of bond-making and bond-breaking events that constitute the reaction pathway. nih.gov The small experimental KIEs observed in the platinum-catalyzed C-H activation of 1,4-diethylbenzene are inconsistent with a simple, one-step C-H cleavage mechanism. snnu.edu.cn

Computational modeling that aligns with these small KIEs reveals a more complex, multi-step dynamic:

Initial Coordination: The first step is the reversible and energetically favorable coordination of the π-system of the 1,4-diethylbenzene ring to the platinum center. This step is not significantly affected by isotopic substitution and thus exhibits a KIE close to 1.0.

Therefore, the use of this compound and its partially deuterated analogues, combined with sophisticated computational modeling, allows for a detailed reconstruction of the reaction's potential energy surface. This synergy confirms that C-H activation is not the first irreversible step and points to arene coordination as a crucial preceding event, a level of detail unattainable through experimental observation alone.

Applications in Advanced Analytical and Environmental Tracing Studies

Use as an Internal Standard in Quantitative Analysis

In quantitative chemistry, an internal standard is a substance added in a constant amount to samples, the calibration standard, and the blank. It is used to correct for the loss of analyte during sample preparation and analysis. 1,4-Diethylbenzene-d14 (B595258) is an ideal internal standard for the analysis of its non-labeled counterpart, 1,4-diethylbenzene (B43851), and other similar volatile organic compounds (VOCs). Because it is chemically almost identical to the analyte, it behaves similarly during extraction, derivatization, and gas chromatographic separation, but its different mass allows it to be distinguished by a mass spectrometer. dokumen.pub

Isotope Dilution Mass Spectrometry (IDMS) for Trace Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a premier method for achieving high-accuracy measurements and is considered a primary method of measurement by metrological institutes. dokumen.pub The technique involves adding a known amount of an isotopically enriched compound, such as this compound, to a sample containing the native (unlabeled) analyte. The mixture is then analyzed by mass spectrometry.

The ratio of the signal from the native analyte to the signal from the labeled standard is measured. Since the amount of the added labeled standard is known, the amount of the native analyte in the original sample can be calculated with high precision. This method effectively compensates for sample matrix effects and variations in instrument response, which are significant challenges in trace analysis. The use of deuterated standards like 1,4-Dioxane-d8 and p-Dichlorobenzene-d4 (PDCB-d4) in environmental analyses demonstrates the robustness of this approach, which is directly applicable to this compound for its corresponding analyte. mdpi.comitrcweb.orgnih.gov

Quantitative Analysis in Gas Chromatography-Mass Spectrometry (GC-MS)

In Gas Chromatography-Mass Spectrometry (GC-MS), this compound is widely used as an internal standard for the quantification of VOCs in various matrices, including air, water, and soil. mdpi.com Before analysis, a known quantity of the deuterated standard is spiked into each sample. The sample is then processed and injected into the GC-MS.

During analysis, the GC separates the components of the mixture, and the MS detects and quantifies them. By comparing the peak area of the target analyte to the peak area of this compound, analysts can determine the concentration of the target compound accurately. This method corrects for variability in injection volume and potential losses during sample workup. The principle is demonstrated in numerous standardized methods, such as the analysis of benzene (B151609) and other VOCs where deuterated analogues are employed to ensure accuracy and precision. icm.edu.pl

Below is a table summarizing the key properties of this compound relevant to its use as an internal standard.

PropertyValueSignificance in Analytical Applications
Chemical FormulaC₁₀D₁₄Deuterated form of 1,4-Diethylbenzene.
Molecular Weight148.31 g/mol Distinct mass from the native compound (134.22 g/mol ) allows for clear differentiation in MS. nist.govchemspider.com
Boiling Point~184 °CSimilar to the native compound, ensuring co-elution in GC and similar behavior during sample preparation. sigmaaldrich.com
SolubilityInsoluble in water; soluble in organic solvents. solubilityofthings.comfishersci.comCompatible with extraction procedures for non-polar organic contaminants.
Purity≥98% (Isotopic)High isotopic purity is crucial for accurate spike preparation in IDMS.

Environmental Fate and Transport Research

Understanding how pollutants move and transform in the environment is critical for risk assessment and remediation. As a stable isotope tracer, this compound allows researchers to "tag" and follow the parent compound in complex environmental systems without introducing radioactivity.

Source Apportionment and Tracing of Hydrocarbon Contaminants in Complex Mixtures

1,4-Diethylbenzene is a known component of gasoline, fuel oils, and emissions from industrial processes. guidechem.com When contamination occurs, it is often necessary to identify the source and trace its movement. By intentionally releasing a small amount of this compound at a suspected source (e.g., an industrial effluent pipe or a leaking underground storage tank), researchers can track its plume in groundwater or its dispersion in the soil.

Subsequent sampling and analysis by GC-MS can distinguish the d14-labeled tracer from any pre-existing, unlabeled 1,4-diethylbenzene. This allows for the unambiguous mapping of the contaminant's path and dilution, providing definitive evidence for source apportionment. A 2024 study highlighted the use of this compound as a non-radioactive tracer to monitor the degradation pathways of pollutants in groundwater. vulcanchem.com

Elucidation of Biodegradation Pathways in Aquatic and Soil Environments

The natural attenuation of hydrocarbon contaminants often relies on biodegradation by microorganisms. ethz.ch Studying these degradation processes in situ can be difficult due to the presence of complex mixtures of hydrocarbons. This compound is an effective tool for these studies.

Researchers can introduce the labeled compound into a contaminated soil or water sample (a microcosm) and monitor its disappearance over time, along with the appearance of labeled metabolic byproducts. This allows for the precise determination of degradation rates and the identification of the transformation products, helping to elucidate the specific biochemical pathways involved. nih.gov This approach distinguishes the experimental degradation from that of the background contaminant and confirms that the observed breakdown products originate from the compound of interest. While the parent compound, 1,4-diethylbenzene, is considered to be not readily biodegradable in some screening tests, such tracer studies are essential to understand its ultimate fate under various environmental conditions. oecd.org

Atmospheric Reactivity and Photochemical Transformation Studies

In the atmosphere, VOCs like 1,4-diethylbenzene are degraded primarily through reactions with hydroxyl (OH) radicals. guidechem.com These reactions contribute to the formation of ground-level ozone and secondary organic aerosols. copernicus.org Laboratory studies in atmospheric simulation chambers are used to measure the reaction rates and identify the products of these transformations.

Using this compound in these experiments allows for its distinction from any background contaminants in the chamber air. More importantly, it helps in identifying the reaction products, as they will also contain deuterium (B1214612), making them easier to trace with mass spectrometry. This aids in building accurate chemical models of the atmosphere. Research on the non-deuterated isomers of diethylbenzene has determined their atmospheric lifetimes, providing a basis for such advanced studies. copernicus.org

The table below presents research findings on the atmospheric reactivity of the non-deuterated 1,4-diethylbenzene, illustrating the type of data that can be refined using deuterated tracers.

ParameterValueReference
OH Radical Reaction Rate Constant (kOH)1.6 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ (at 295 K) copernicus.org
Estimated Atmospheric Half-life (vs. OH)~2 days guidechem.com
Estimated Atmospheric Lifetime (τOH)~17 hours copernicus.org

These studies form the foundation for understanding the environmental impact of such hydrocarbons, and the use of this compound provides a more precise and powerful means to investigate these critical atmospheric processes.

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Deuteration Methodologies

The synthesis of deuterated compounds like 1,4-Diethylbenzene-d14 (B595258) is a cornerstone of its utility. clearsynth.com Current research is actively pursuing more efficient, cost-effective, and sustainable methods for introducing deuterium (B1214612) into aromatic rings.

Key Research Areas:

Catalyst Innovation: A significant push is underway to develop catalysts based on earth-abundant metals, such as manganese and iron, as alternatives to precious metal catalysts like iridium and platinum. uni-rostock.desnnu.edu.cn These newer catalysts aim to achieve high selectivity for specific positions on the aromatic ring under milder reaction conditions. uni-rostock.de

Flow Synthesis: To address the limitations of traditional batch synthesis, such as small production scale and long reaction times, flow synthesis methods are being developed. tn-sanso.co.jp These methods, sometimes coupled with microwave technology, offer improved production throughput and reaction efficiency, which can help reduce the cost of deuterated compounds. tn-sanso.co.jp

Novel Reagents and Conditions: Researchers are exploring new reagents and reaction conditions to facilitate hydrogen isotope exchange (HIE). chemrxiv.org One promising approach involves using hexafluorophosphate (B91526) (PF6−) in a deuterated fluorinated alcohol to activate strong chemical bonds under ambient conditions. chemrxiv.orgresearchgate.net Another established method uses a Pt/C–D2O–H2 system, which has proven effective for deuterating electron-rich aromatic compounds. oup.com

Recent Methodological Advancements in Aromatic Deuteration

Method Catalyst/Reagent Key Advantages Reference
Earth-Abundant Metal CatalysisManganese-basedCost-effective, high ortho-selectivity uni-rostock.de
Flow SynthesisPlatinum on alumina (B75360) with microwave heatingIncreased production throughput, reduced reaction time tn-sanso.co.jp
Hexafluorophosphate-Triggered HIEPF6− in deuterated fluorinated alcoholMild, ambient conditions, high deuterium incorporation chemrxiv.orgresearchgate.net
Platinum-Catalyzed HIEPt/C in D2O with H2Efficient for electron-rich aromatics, can be performed at room temperature oup.com

Integration with Hybrid Experimental-Computational Approaches

The synergy between experimental data and computational modeling is becoming increasingly crucial in understanding the properties and behavior of deuterated compounds. For this compound, this integrated approach can provide deeper insights at an atomic level.

Predictive Modeling: Computational chemistry, particularly density functional theory (DFT), allows researchers to predict how deuterium substitution affects a molecule's geometry, vibrational frequencies, and electronic properties. These theoretical calculations can complement experimental findings and help to interpret complex data.

Kinetic Isotope Effect (KIE) Calculations: Computational models are used to calculate the kinetic isotope effect, which is the change in reaction rate upon isotopic substitution. These calculations are valuable for predicting the metabolic stability of deuterated compounds and understanding their reaction mechanisms. For instance, in the unimolecular decay of certain intermediates, selective deuteration has been shown to significantly slow down reaction rates due to tunneling effects, a phenomenon that can be modeled computationally. pnas.org

Machine Learning in Materials Science: In the field of organic light-emitting diodes (OLEDs), hybrid quantum-classical computational approaches are being used to design novel deuterated materials with improved efficiency. researchgate.netresearchgate.net Machine learning models, trained on quantum chemistry data, can accelerate the discovery of optimally deuterated emitters. researchgate.net

Exploration in Complex Biological and Biochemical Systems

Deuterium-labeled compounds, including this compound, are invaluable tools for tracing the fate of molecules in intricate biological environments. clearsynth.comontosight.ai Their use as tracers allows researchers to study metabolic pathways, drug metabolism, and other biochemical processes with high precision.

Metabolic Tracing: Isotope labeling is a fundamental technique for tracking the metabolism and distribution of substances within an organism. creative-proteomics.com By replacing hydrogen with deuterium, scientists can follow the journey of a compound through various metabolic pathways. clearsynth.comontosight.ai This is particularly useful in pharmaceutical research to understand how drugs are absorbed, distributed, metabolized, and excreted. clearsynth.com

Metabolic Imaging: A promising application is in deuterium metabolic imaging (DMI), a non-invasive technique that uses deuterated tracers to monitor metabolic processes in vivo. nih.gov This method offers several advantages, including the use of stable, non-radioactive isotopes and the ability to observe metabolic processes over extended periods. nih.gov

Understanding Disease Mechanisms: By using deuterated compounds in conjunction with advanced analytical techniques, researchers can investigate changes in metabolic pathways associated with diseases. nih.gov This can lead to the discovery of novel biochemical pathways and a better understanding of disease pathology. nih.gov

Advancements in Ultra-Sensitive Detection and Tracing Technologies

The ability to detect and quantify deuterated compounds with high sensitivity is paramount to their application as tracers. Continuous advancements in analytical instrumentation are expanding the possibilities for using compounds like this compound.

Mass Spectrometry (MS): Mass spectrometry is a primary technique for detecting isotopically labeled compounds. wikipedia.org The mass difference between hydrogen and deuterium allows for clear differentiation between labeled and unlabeled molecules. ontosight.ai Techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) are used to study protein dynamics and conformations. acs.orgbiorxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another powerful tool for analyzing deuterated compounds. wikipedia.org Deuterium's unique magnetic properties can simplify complex NMR spectra, aiding in structural elucidation. ontosight.ai

Untargeted Metabolomics: Software platforms like X13CMS are being developed to facilitate the analysis of data from untargeted metabolomics studies. nih.gov These tools can identify isotopically labeled compounds in complex biological samples without prior knowledge of the metabolic pathways involved, enabling the discovery of novel metabolites. nih.gov

Radio Astronomy: In a different scientific domain, highly sensitive radio telescopes are now capable of detecting the faint signals from deuterated molecules in interstellar space, providing insights into cosmic deuterium fractionation. aanda.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.